

"CAS number and molecular structure of 6-hydroxy-1H-indole-4-carboxylic acid"

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Compound of Interest

Compound Name: 6-hydroxy-1H-indole-4-carboxylic acid

Cat. No.: B1593296

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An In-depth Technical Guide to **6-Hydroxy-1H-indole-4-carboxylic Acid**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

6-Hydroxy-1H-indole-4-carboxylic acid belongs to the hydroxyindole carboxylic acid class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The indole core, functionalized with both a hydroxyl and a carboxylic acid group, provides a versatile platform for developing novel therapeutic agents. These functional groups offer multiple reaction sites for chemical modification and can act as critical pharmacophoric elements for interacting with biological targets. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of **6-hydroxy-1H-indole-4-carboxylic acid** for researchers and professionals in drug development. It consolidates technical data with field-proven insights, detailing synthetic protocols and exploring the compound's potential as a building block for a new generation of pharmaceuticals.

Introduction and Significance

The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. The introduction of hydroxyl (-OH) and carboxylic acid (-COOH) groups onto this core, as in **6-hydroxy-1H-indole-4-carboxylic acid**, dramatically enhances its utility. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic

acid moiety provides a key acidic center for salt formation or strong ionic and hydrogen bond interactions with protein targets.[1]

While a specific CAS number for **6-hydroxy-1H-indole-4-carboxylic acid** is not prominently listed in major chemical databases, its isomers, such as 6-hydroxy-1H-indole-2-carboxylic acid and 6-hydroxy-1H-indole-3-carboxylic acid, are well-documented.[2][3] The strategic placement of functional groups at the 4 and 6 positions makes this particular isomer a unique building block for probing specific regions of receptor binding pockets. Its structure is particularly relevant in the design of agents targeting neurological, metabolic, and infectious diseases.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of **6-hydroxy-1H-indole-4-carboxylic acid** combines the bicyclic indole core with a hydroxyl group on the benzene ring and a carboxylic acid on the same ring. This arrangement influences its electronic properties, solubility, and reactivity.

Molecular Structure Diagram

Caption: 2D structure of **6-hydroxy-1H-indole-4-carboxylic acid**

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for closely related isomers, which can serve as an estimate for the title compound.

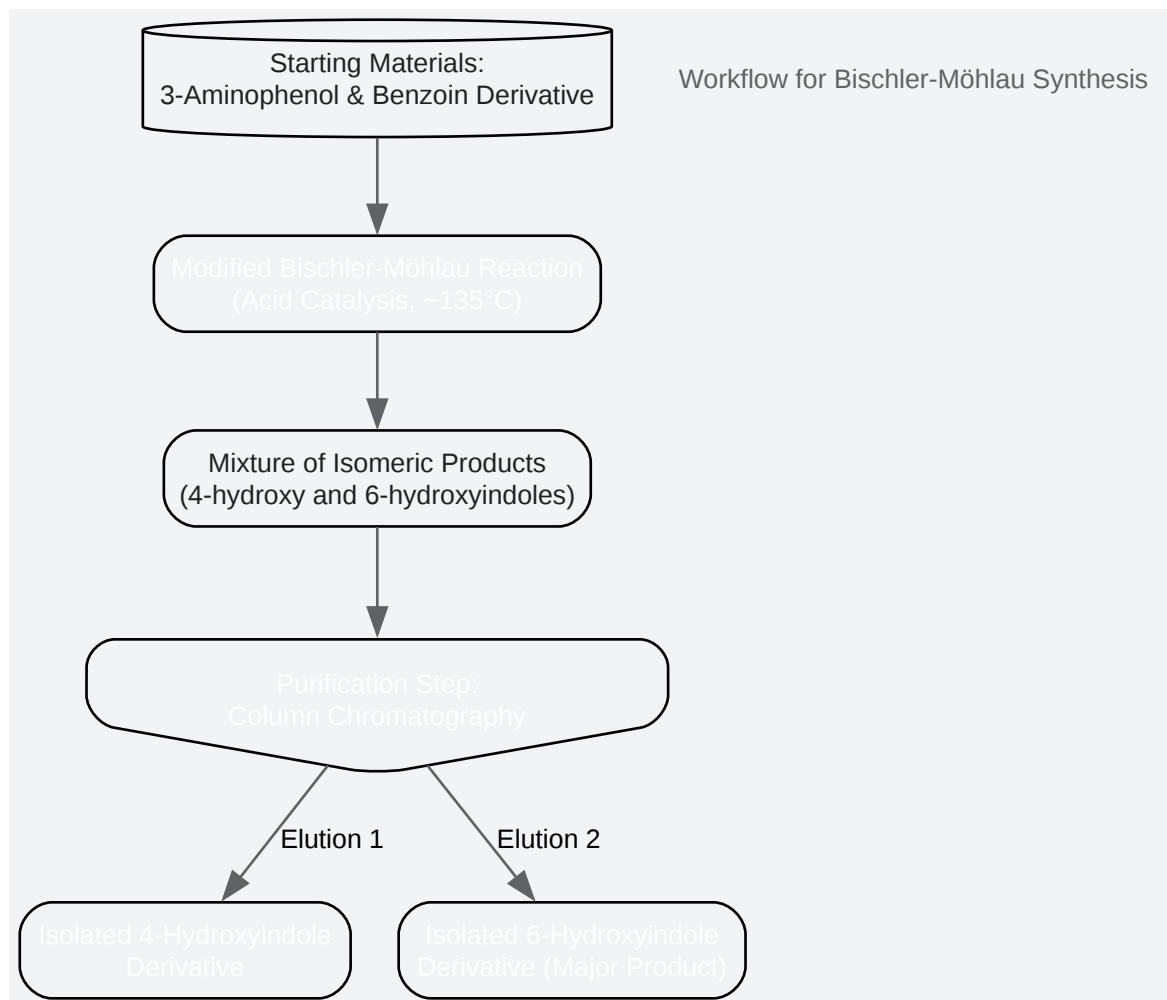
Property	Value (Estimated based on isomers)	Source
Molecular Formula	C ₉ H ₇ NO ₃	[2]
Molecular Weight	177.16 g/mol	[2]
CAS Number	Not available	-
Appearance	Likely an off-white to yellow solid	[5]
pKa	Carboxylic acid: ~4-5; Phenolic OH: ~9-10	[1] [6]
Storage	Store at 2-8°C, sealed in a dry environment	

Synthesis and Methodologies

The synthesis of substituted hydroxyindoles often relies on classical organic reactions tailored to achieve specific regioselectivity. The construction of the 6-hydroxy-indole scaffold can be approached through methods like the Bischler-Möhlau or Fischer-indole synthesis.

Synthetic Strategy Overview: The Modified Bischler-Möhlau Reaction

The Bischler-Möhlau indole synthesis involves the reaction of an α -halo-ketone with an arylamine. A modern modification of this method, which utilizes benzoin and aminophenols, is particularly effective for producing hydroxyindoles.^[7] This approach is advantageous as it often proceeds at lower temperatures than traditional methods, improving yields and minimizing the formation of tarry byproducts.^[8] The reaction of 3-aminophenol with a suitable benzoin derivative under acidic catalysis can yield a mixture of 4-hydroxy and 6-hydroxyindoles, with the 6-hydroxy isomer often being the major product.^[8]



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Caption: Workflow for Bischler-Möhlau Synthesis

Experimental Protocol: General Procedure for Hydroxyindole Synthesis

This protocol is adapted from established methods for the synthesis of 2,3-disubstituted 6-hydroxyindoles and serves as a representative workflow.[\[8\]](#)

Materials:

- 3-Aminophenol
- Substituted Benzoin (e.g., benzoin, anisoin)

- 10M Hydrochloric Acid
- Dichloromethane (CH_2Cl_2)
- Hexanes or Methanol (for chromatography)
- Dean-Stark apparatus

Procedure:

- Reaction Setup: To 3 equivalents of 3-aminophenol in a round-bottom flask, add 1 equivalent of the benzoin derivative.
- Catalysis: Carefully add hydrochloric acid (e.g., 1.5 mL of 10M HCl per 0.082 mmol of aminophenol).
- Heating: Heat the reaction mixture to 135°C for approximately 30 minutes. During this time, collect the water condensate using a Dean-Stark apparatus, optionally attached to a weak vacuum to facilitate water removal.
- Work-up: After cooling, treat the resulting solid mass with 15% hydrochloric acid.
- Filtration: Filter the mixture, wash the solid residue thoroughly with water, and dry it completely. The dry residue contains a mixture of the 4-hydroxy and 6-hydroxyindole isomers.
- Purification: Separate the isomers using column chromatography. A typical solvent system for eluting the 4-hydroxyindole is a mixture of dichloromethane and hexanes (e.g., 1:1 ratio). [8] The desired 6-hydroxyindole derivative can subsequently be isolated by eluting with a more polar solvent system, such as dichloromethane and methanol (e.g., 20:1 ratio). [8]
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

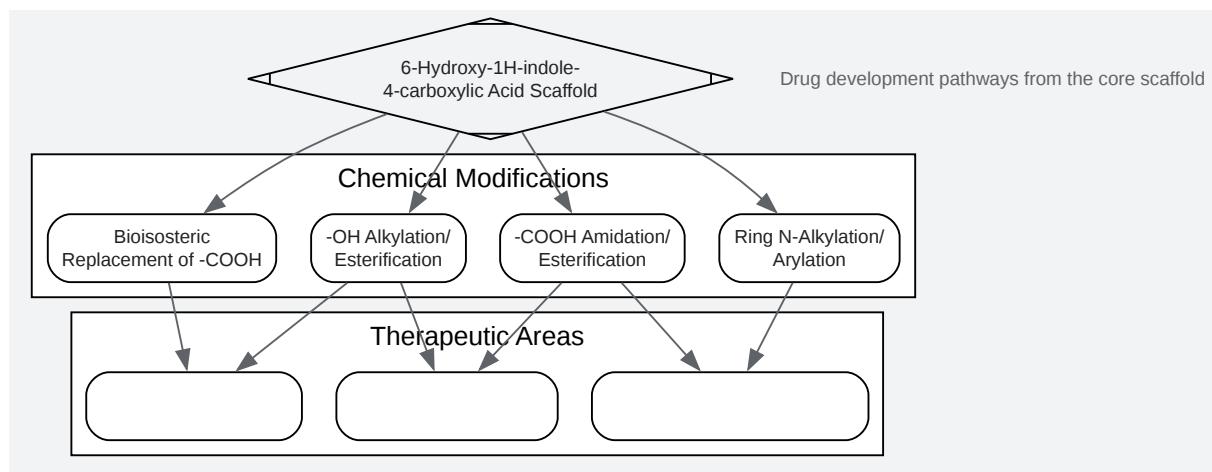
The **6-hydroxy-1H-indole-4-carboxylic acid** scaffold is a valuable starting point for creating diverse libraries of bioactive molecules. The hydroxyl group can be alkylated to form ethers,

while the carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate the compound's physicochemical and pharmacological properties.[9][10]

Role as a Versatile Chemical Precursor

Indole derivatives are foundational to many therapeutic areas. The specific functionalization of **6-hydroxy-1H-indole-4-carboxylic acid** makes it a precursor for compounds with potential applications in:

- Oncology: As a building block for inhibitors of enzymes crucial for cancer cell proliferation, such as tubulin or protein kinases.[11]
- Infectious Diseases: In the synthesis of agents targeting viral enzymes like HIV protease or reverse transcriptase.[4][12]
- Neurological Disorders: As a core for developing serotonin (5-HT) or dopamine receptor modulators for treating depression, anxiety, or psychosis.[13][14]
- Metabolic Disorders: For creating derivatives that act on nuclear receptors like PPARs, which are involved in regulating lipid and glucose metabolism.[4]



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Caption: Drug development pathways from the core scaffold

The Carboxylic Acid Moiety: A Double-Edged Sword

The carboxylic acid group is a classic pharmacophoric element, often crucial for binding to target proteins. However, its presence can lead to poor metabolic stability, low cell permeability due to its ionized state at physiological pH, and potential toxicity.^[6] This is where the concept of bioisosteric replacement becomes critical. Medicinal chemists often replace the carboxylic acid with other acidic groups like tetrazoles, hydroxamic acids, or sulfonamides to overcome these liabilities while preserving or enhancing biological activity.^{[6][10]} The **6-hydroxy-1H-indole-4-carboxylic acid** structure is an ideal template for such optimization studies.

Safety and Handling

While specific safety data for **6-hydroxy-1H-indole-4-carboxylic acid** is not available, data from closely related isomers provides guidance.

- Hazard Identification: 6-Hydroxy-1H-indole-2-carboxylic acid is classified as causing serious eye irritation (H319).^[2] It is prudent to assume the title compound may have similar irritant properties.
- Recommended Precautions (P-statements):
 - P264: Wash hands thoroughly after handling.
 - P280: Wear protective gloves, eye protection, and face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[2]
- Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible substances. The compound may be air or light-sensitive.^[5]

Conclusion

6-Hydroxy-1H-indole-4-carboxylic acid represents a highly valuable, albeit less common, building block for modern drug discovery. Its dual functionalization with hydroxyl and carboxylic acid groups on the indole core provides a rich platform for synthetic elaboration and targeted

molecular design. By leveraging established synthetic routes like the modified Bischler-Möhlau reaction, researchers can access this and related scaffolds to develop novel therapeutics. Understanding the strategic role of its functional groups, including the potential need for bioisosteric modification of the carboxylic acid, is key to unlocking its full potential in addressing unmet medical needs in oncology, neuropharmacology, and beyond.

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